Cas no 175136-92-2 (5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)

5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylicacid, 5-oxo-1-(2-thienylmethyl)-
- 5-OXO-1-(2-THIENYLMETHYL)PYRROLIDINE-3-CARBOXYLIC ACID
- 5-Oxo-1-(thien-2-ylmethyl)pyrrolidine-3-carboxylic acid
- AC1LD9CW
- AC1Q74PJ
- Maybridge1_003341
- Oprea1_047153
- SureCN2449353
- 4-CARBOXY-1-(THEN-2-YL)PYRROLIDIN-2-ONE
- SDCCGMLS-0001214.P002
- MFCD00084927
- CS-0448301
- BB 0242071
- 5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
- AKOS000275363
- SMR000036837
- CCG-48771
- 5-Oxo-1-thiophen-2-ylmethyl-pyrrolidine-3-ca rboxylic acid
- 3-Pyrrolidinecarboxylicacid,5-oxo-1-(2-thienylmethyl)-
- HMS550P19
- FT-0620738
- MLS000030408
- DTXSID70346725
- AKOS016041011
- CHEMBL1520060
- MS-2012
- 5-OXO-1-(2-THIENYLMETHYL)PYRROLIDINE-3-CARBOXYLICACID
- 175136-92-2
- 5-Oxo-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid #
- SCHEMBL2449353
- 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-thienylmethyl)-
- HMS2443A14
- HNEDKCTVOYJYQI-UHFFFAOYSA-N
- SR-01000000307-2
- STK553787
- ALBB-032621
- 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid
-
- MDL: MFCD00084927
- インチ: InChI=1S/C10H11NO3S/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,13,14)
- InChIKey: HNEDKCTVOYJYQI-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1)CN2CC(CC2=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 225.04600
- どういたいしつりょう: 225.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 144 °C
- ふってん: 485.9±45.0 °C at 760 mmHg
- フラッシュポイント: 247.7±28.7 °C
- PSA: 85.85000
- LogP: 1.11910
- じょうきあつ: 0.0±1.3 mmHg at 25°C
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- セキュリティ用語:S26-36/37/39
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36/37/38
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O990075-500mg |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid |
175136-92-2 | 500mg |
$ 70.00 | 2022-06-03 | ||
Apollo Scientific | OR24057-5g |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid |
175136-92-2 | 5g |
£120.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-256944-1 g |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid, |
175136-92-2 | 1g |
¥338.00 | 2023-07-11 | ||
abcr | AB145233-1 g |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid; 95% |
175136-92-2 | 1g |
€75.60 | 2023-05-09 | ||
A2B Chem LLC | AA93484-5g |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid |
175136-92-2 | 98% | 5g |
$95.00 | 2024-04-20 | |
1PlusChem | 1P0020R0-5g |
3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-thienylmethyl)- |
175136-92-2 | 97% | 5g |
$96.00 | 2025-02-19 | |
A2B Chem LLC | AA93484-1g |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid |
175136-92-2 | 98% | 1g |
$25.00 | 2024-04-20 | |
A2B Chem LLC | AA93484-25g |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid |
175136-92-2 | 97% | 25g |
$467.00 | 2024-04-20 | |
TRC | O990075-100mg |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid |
175136-92-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-256944-1g |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid, |
175136-92-2 | 1g |
¥338.00 | 2023-09-05 |
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acidに関する追加情報
Introduction to 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid (CAS No. 175136-92-2) and Its Emerging Applications in Chemical Biology
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid, identified by the chemical identifier CAS No. 175136-92-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolidine class of molecules, which are known for their diverse pharmacological applications. The presence of a thiophene ring and a carboxylic acid functional group in its structure imparts distinct chemical and biological characteristics, making it a valuable scaffold for further derivatization and exploration.
The molecular structure of 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid consists of a pyrrolidine core substituted with a 2-thienylmethyl group at the 1-position and a carboxylic acid moiety at the 3-position. This arrangement creates a molecule with potential sites for interaction with biological targets, including enzymes and receptors. The thiophene ring, in particular, is known for its ability to engage in π-stacking interactions and hydrogen bonding, which can influence the compound's binding affinity and specificity.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The pyrrolidine scaffold is well-documented for its role in drug discovery, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The incorporation of a thiophene ring may enhance the compound's bioavailability and metabolic stability, making it a promising candidate for further investigation.
One of the most compelling aspects of 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid is its versatility as a building block for more complex molecules. Researchers have utilized this compound as a precursor in the synthesis of novel derivatives with enhanced biological activity. For instance, modifications at the 2-thienylmethyl position have led to compounds with improved binding affinity to target proteins. These derivatives have shown promise in preclinical studies, particularly in models of pain and inflammation.
The synthesis of 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriately substituted pyrroles with thioethers, followed by functional group transformations to introduce the carboxylic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production methods, facilitating its use in both academic research and industrial applications.
From a computational chemistry perspective, 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into the compound's binding mode and have guided the design of more potent analogs. The integration of machine learning algorithms has further accelerated this process by predicting optimal modifications based on large datasets of known bioactive compounds.
The biological evaluation of 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid has revealed several interesting findings. In vitro assays have demonstrated its ability to modulate enzyme activity associated with metabolic pathways relevant to diseases such as diabetes and obesity. Additionally, preliminary in vivo studies suggest that this compound may have neuroprotective properties, making it a candidate for investigating potential treatments for neurodegenerative disorders.
The future prospects for 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid are vast, particularly as our understanding of its pharmacological profile continues to expand. Ongoing research aims to explore its mechanisms of action and identify new therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists are essential in translating these findings into tangible benefits for patients worldwide.
In conclusion, 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid (CAS No. 175136-92-2) represents a significant advancement in chemical biology research. Its unique structural features and promising biological activities make it an invaluable tool for drug discovery and development. As research progresses, this compound is expected to play an increasingly important role in addressing some of the most pressing health challenges facing society today.
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